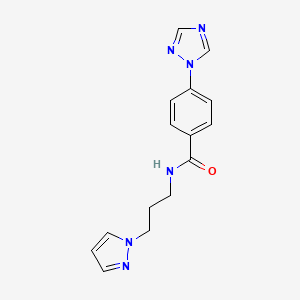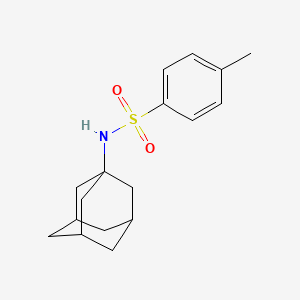
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide, also known as PPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. PPTB is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide involves the inhibition of specific signaling pathways, such as the STAT3 and NF-κB pathways, which are involved in cellular proliferation and inflammation. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which play a role in cellular signaling.
Biochemical and Physiological Effects
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has a range of biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of immune responses. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide in lab experiments include its specificity and potency, as well as its ability to inhibit specific signaling pathways. However, the limitations of using N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the use of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide in scientific research. One potential direction is the development of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide-based therapies for cancer and other diseases. Another direction is the exploration of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide's potential as a tool for studying cellular signaling pathways and the development of new drugs that target these pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with 3-bromopropylpyrazole in the presence of a base, followed by the addition of an amine to form the final product. The synthesis of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has been well-documented in the literature, and the compound can be obtained through various commercial suppliers.
Applications De Recherche Scientifique
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has been used extensively in scientific research, particularly in the field of cancer biology. Studies have shown that N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cancer progression. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(17-7-1-9-20-10-2-8-18-20)13-3-5-14(6-4-13)21-12-16-11-19-21/h2-6,8,10-12H,1,7,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEFVQUPSXVMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)

![2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496780.png)

![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7496803.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)

![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)